molecular formula C38H67NO12 B13399643 Clarithromycin EP impurity N

Clarithromycin EP impurity N

Cat. No.: B13399643
M. Wt: 729.9 g/mol
InChI Key: XBRPMQCVVSGOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin EP impurity N is a chemical compound related to clarithromycin, a widely used macrolide antibiotic. This impurity is one of several that can be found in clarithromycin formulations and is important for quality control and regulatory compliance in pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of clarithromycin EP impurity N involves several steps, starting from erythromycin A. The process includes protecting the oxime hydroxyl group of erythromycin oxime using 1,1-Diisopropoxy cyclohexane, selectively protecting the hydroxyl group of the deoxy amino sugar ring with trimethylsilane, followed by methylation, deprotection, and purification .

Industrial Production Methods: Industrial production of clarithromycin and its impurities, including impurity N, typically involves large-scale fermentation processes followed by chemical modifications. The high-purity impurity is obtained through meticulous purification steps to ensure it meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin EP impurity N undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: Common in the modification of the macrolide ring structure.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Clarithromycin EP impurity N has several applications in scientific research:

Mechanism of Action

Clarithromycin EP impurity N, like clarithromycin, exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacteria from growing and replicating, making it effective against a broad spectrum of bacterial infections . The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .

Comparison with Similar Compounds

  • Clarithromycin EP impurity A
  • Clarithromycin EP impurity B
  • Clarithromycin EP impurity C
  • Clarithromycin EP impurity D

Comparison: Clarithromycin EP impurity N is unique due to its specific structural modifications compared to other impurities. For instance, impurity A and B have different methylation patterns, while impurity C and D differ in their hydroxylation and acylation sites . These structural differences can influence their chemical behavior, reactivity, and the way they are analyzed in quality control processes.

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPMQCVVSGOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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